molecular formula C11H16O5 B3176148 3-O-Acetyl-4,6-O-isopropylidene-D-glucal CAS No. 97747-17-6

3-O-Acetyl-4,6-O-isopropylidene-D-glucal

Cat. No. B3176148
CAS RN: 97747-17-6
M. Wt: 228.24 g/mol
InChI Key: JSKNNUBJVJGXIN-BBBLOLIVSA-N
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Description

3-O-Acetyl-4,6-O-isopropylidene-D-glucal is a laboratory chemical . It is a derivative of glucal, a type of sugar molecule . It contains 11 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms .


Synthesis Analysis

3,4,6-Tri-O-acetyl-D-glucal, a related compound, acts as a building block for the synthesis of oligosaccharides . It has been used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . A convergent total synthesis of a 16-membered macrolactone natural product (−)-A26771B 1 starting from 3,4,6-tri-O-acetyl-d-glucal 7 is reported . The Ferrier rearrangement of acetylated glucal 7, cross metathesis between chiral fragments 3 and 4, Yamaguchi macrolactonization and selective oxidation of the allylic a .


Molecular Structure Analysis

3-O-Acetyl-4,6-O-isopropylidene-D-glucal contains total 33 bond(s); 17 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic) and 3 ether(s) (aliphatic) .


Chemical Reactions Analysis

In one study, an enzymatic deprotection strategy was applied to 3,4,6-tri-O-acetyl-D-glucal, a commonly used glycal derivative . The procedure was operationally simple, easy to scale-up, and the biocatalyst could be effortlessly recycled from the reaction mixture .

Scientific Research Applications

Building Block for Oligosaccharides Synthesis

3,4,6-Tri-O-acetyl-D-glucal acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (monosaccharides) and play crucial roles in various biological processes.

Preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol

This compound is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol is a sugar derivative that can be used in various chemical reactions.

Antimicrobial Properties

Kaempferol, a compound that can be derived from 3,4,6-Tri-O-acetyl-D-glucal, has shown antimicrobial properties . It has been found to exert antibacterial effects through cell membrane disruption, followed by activation of apoptosis and DNA fragmentation in certain bacterial cells .

Antitubercular Activities

Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate, a compound synthesized from 3,4,6-Tri-O-acetyl-D-glucal, has shown antitubercular activities . This could potentially be used in the development of new treatments for tuberculosis.

Antibacterial Activities

The same compound, Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate, also exhibits antibacterial activities . This suggests potential applications in combating bacterial infections.

Drug Development

The unique properties and activities of compounds derived from 3,4,6-Tri-O-acetyl-D-glucal make it a valuable resource in drug development. For instance, the development of drugs based on kaempferol and its associated compounds is becoming increasingly important in the face of emerging resistance of numerous pathogens .

Safety and Hazards

Based on the available data, the classification criteria for hazards are not met . In case of eye contact, skin contact, inhalation, or ingestion, immediate medical attention is recommended . The compound should be handled with personal protective equipment/face protection and adequate ventilation. Contact with skin, eyes, or clothing, as well as ingestion and inhalation, should be avoided .

Mechanism of Action

Target of Action

3-O-Acetyl-4,6-O-isopropylidene-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . It interacts with other molecules in both solution and solid-phase to form complex structures .

Mode of Action

The compound undergoes reactions with other molecules to form new structures. For example, it can react with alcohols in the presence of boron trifluoride to give 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosides .

Biochemical Pathways

It is known to be involved in the synthesis of oligosaccharides , which play crucial roles in various biological processes, including cell-cell recognition and signaling.

Result of Action

The primary result of the action of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal is the formation of new molecular structures, such as oligosaccharides . These structures can have various effects at the molecular and cellular levels, depending on their specific composition and arrangement.

Action Environment

The action, efficacy, and stability of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal can be influenced by various environmental factors. For instance, the presence of other reactants (such as alcohols and boron trifluoride) can affect its reactivity . Additionally, factors such as pH, temperature, and solvent can also influence its stability and reactivity.

properties

IUPAC Name

[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-7(12)15-8-4-5-13-9-6-14-11(2,3)16-10(8)9/h4-5,8-10H,6H2,1-3H3/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKNNUBJVJGXIN-BBBLOLIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=COC2C1OC(OC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Acetyl-4,6-O-isopropylidene-D-glucal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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